molecular formula C17H30N4O3S B6805679 N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide

N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide

Cat. No.: B6805679
M. Wt: 370.5 g/mol
InChI Key: WWBHYOPVRFHNAD-UHFFFAOYSA-N
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Description

N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cycloheptene ring, a piperazine moiety, and an azetidine ring, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O3S/c22-17(19-8-7-15-5-3-1-2-4-6-15)20-13-16(14-20)25(23,24)21-11-9-18-10-12-21/h5,16,18H,1-4,6-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHYOPVRFHNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)CCNC(=O)N2CC(C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Formation of the Azetidine Ring: This can be synthesized through ring-closing reactions involving suitable intermediates.

    Sulfonylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(cyclohepten-1-yl)ethyl]-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is unique due to its combination of structural features, including the cycloheptene, piperazine, and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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